molecular formula C10H9NOS B7465795 N-Methylbenzo[b]thiophene-3-carboxamide

N-Methylbenzo[b]thiophene-3-carboxamide

Cat. No.: B7465795
M. Wt: 191.25 g/mol
InChI Key: RUMDDQRBTXCOLN-UHFFFAOYSA-N
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Description

N-Methylbenzo[b]thiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic electronics. The presence of a sulfur atom in the thiophene ring imparts unique chemical and physical properties to these compounds.

Scientific Research Applications

N-Methylbenzo[b]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylbenzo[b]thiophene-3-carboxamide typically involves the functionalization of the thiophene ring. One common method is the condensation reaction between a thiophene derivative and a carboxamide precursor. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. Catalysts such as nickel or palladium-based systems are often employed to facilitate these reactions .

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of N-Methylbenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The carboxamide group can form hydrogen bonds with biological molecules, affecting the compound’s pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-3-carboxamide: Lacks the N-methyl group, which can influence its chemical properties and biological activity.

    N-Methylthiophene-3-carboxamide: Similar structure but without the benzene ring fused to the thiophene.

    Thiophene-3-carboxamide: A simpler structure without the N-methyl group or the benzene ring.

Uniqueness

N-Methylbenzo[b]thiophene-3-carboxamide is unique due to the presence of both the N-methyl group and the benzene ring fused to the thiophene. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-11-10(12)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMDDQRBTXCOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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